{[1-(Benzenesulfonyl)cyclohexyl]methyl}benzene
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Overview
Description
{[1-(Benzenesulfonyl)cyclohexyl]methyl}benzene is an organic compound that features a cyclohexyl group bonded to a benzenesulfonyl moiety and a benzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[1-(Benzenesulfonyl)cyclohexyl]methyl}benzene typically involves the reaction of cyclohexylmethyl chloride with benzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The general reaction scheme is as follows:
Cyclohexylmethyl chloride+Benzenesulfonyl chlorideBase[1-(Benzenesulfonyl)cyclohexyl]methylbenzene
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
{[1-(Benzenesulfonyl)cyclohexyl]methyl}benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions with reagents like bromine or nitric acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in the presence of a catalyst like iron(III) bromide.
Major Products Formed
Oxidation: Formation of sulfonic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of brominated or nitrated derivatives.
Scientific Research Applications
{[1-(Benzenesulfonyl)cyclohexyl]methyl}benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of {[1-(Benzenesulfonyl)cyclohexyl]methyl}benzene involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved can include signal transduction and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonyl chloride: A precursor in the synthesis of {[1-(Benzenesulfonyl)cyclohexyl]methyl}benzene.
Cyclohexylmethyl chloride: Another precursor used in the synthesis.
Benzyl chloride: Structurally similar but lacks the sulfonyl group.
Uniqueness
This compound is unique due to the presence of both a cyclohexyl group and a benzenesulfonyl moiety, which imparts distinct chemical and physical properties
Properties
CAS No. |
112177-38-5 |
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Molecular Formula |
C19H22O2S |
Molecular Weight |
314.4 g/mol |
IUPAC Name |
[1-(benzenesulfonyl)cyclohexyl]methylbenzene |
InChI |
InChI=1S/C19H22O2S/c20-22(21,18-12-6-2-7-13-18)19(14-8-3-9-15-19)16-17-10-4-1-5-11-17/h1-2,4-7,10-13H,3,8-9,14-16H2 |
InChI Key |
IWCLOJJHGVPSAE-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)(CC2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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